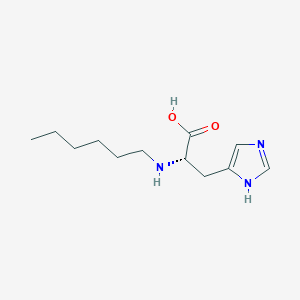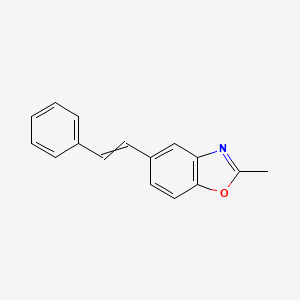![molecular formula C18H27NO2 B14625897 1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-66-5](/img/structure/B14625897.png)
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a hydroxyphenyl group.
Preparation Methods
The synthesis of 1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the Debus-Radziszewski synthesis and the Wallach synthesis.
Substitution Reactions: The piperidine ring is then substituted with a butyl group and a hydroxyphenyl group.
Industrial Production: Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling .
Comparison with Similar Compounds
1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has similar structural features but differs in its substitution pattern, leading to different biological activities.
1-(3,4-Dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound also shares structural similarities but has distinct chemical properties due to the presence of chlorine atoms.
Properties
CAS No. |
55078-66-5 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-[1-butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one |
InChI |
InChI=1S/C18H27NO2/c1-3-5-11-19-12-9-18(10-13-19,17(21)4-2)15-7-6-8-16(20)14-15/h6-8,14,20H,3-5,9-13H2,1-2H3 |
InChI Key |
SUAXFVQTVIJZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



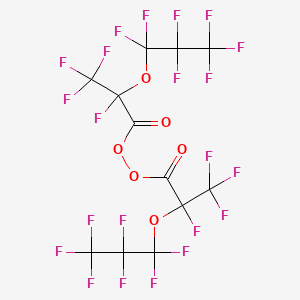

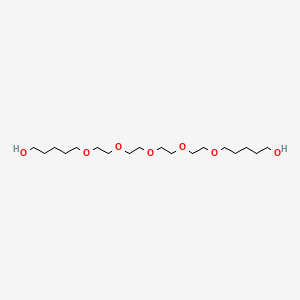
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

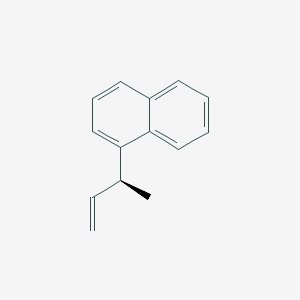
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
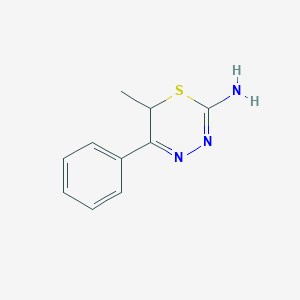
methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
